![molecular formula C18H25NO3 B1324834 Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate CAS No. 898775-79-6](/img/structure/B1324834.png)
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
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Description
Synthesis Analysis
The synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is not directly described in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting with ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another synthesis involved the reaction of ethyl 2-(dimethylamino
Scientific Research Applications
Synthesis Techniques
- The synthesis of related compounds like ethyl 2-[4-(1-oxo-2-isoindolinyl) phenyl]butyrate has been explored using different starting materials, achieving yields of 77.4% (Wangze Song, 2001).
- Ethyl 2-oxo-4-phenylbutyrate has been studied for enantioselective hydrogenation, providing insights into reaction rates and kinetic models, with optical yields up to 60% (Tao Xia, Qilong Ren, Pingdong Wu, 2005).
Chemical Reactions and Applications
- Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate reacts with other compounds to form new pyran compounds, expanding the range of synthetic possibilities (M. L. Gelmi, D. Pocar, 1992).
- Research has also been conducted on the synthesis of compounds like ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, exploring its enzymatic activity and potential applications (Mohamed Abd, Gawaad Awas, 2008).
Intermediate Compounds in Medicinal Chemistry
- Ethyl (R)-2-hydroxy-4-phenylbutyrate, a derivative of the compound, serves as an intermediate in synthesizing angiotensin converting enzyme inhibitors (Li Li, 2003).
- Microorganisms have been used for the enantioselective reduction of ethyl 2-oxophenylbutyrate, leading to high enantiomeric excesses, crucial in the production of ACE inhibitors (Yongzheng Chen, Hui Lin, Xiao‐Ying Xu, Shiwen Xia, Li‐Xin Wang, 2008).
Structural and Characterization Studies
- The compound's derivatives have been characterized using techniques like X-ray powder diffraction, providing detailed structural information essential for further applications (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017).
properties
IUPAC Name |
ethyl 4-oxo-4-[4-(piperidin-1-ylmethyl)phenyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-8-6-15(7-9-16)14-19-12-4-3-5-13-19/h6-9H,2-5,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRNLDCWDWJFGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642723 |
Source
|
Record name | Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate | |
CAS RN |
898775-79-6 |
Source
|
Record name | Ethyl γ-oxo-4-(1-piperidinylmethyl)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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